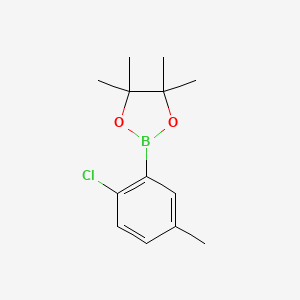![molecular formula C10H10F3NO4S2 B6318584 3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97% CAS No. 1301739-17-2](/img/structure/B6318584.png)
3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, abbreviated as 3-CFT-BSA, is a compound that has been studied extensively over the past few decades. It is a synthetic, organosulfur compound with a wide range of applications in scientific research. It is used as a reagent for various chemical and biochemical reactions, and is also used as a catalyst for certain enzymatic reactions. 3-CFT-BSA is a versatile compound with a wide range of applications in the scientific research field, from biochemistry and physiology to drug discovery and drug development.
Mechanism of Action
The mechanism of action of 3-CFT-BSA is not fully understood. However, it is believed to act as a catalyst for certain enzymatic reactions, and it is also believed to interact with certain proteins and enzymes in the body. This interaction is thought to be responsible for the biochemical and physiological effects of 3-CFT-BSA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFT-BSA are not fully understood. However, it is believed to have an effect on the regulation of certain enzymes and proteins in the body, which can result in changes in biochemical and physiological processes. For example, 3-CFT-BSA has been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs, which can result in changes in drug absorption and metabolism.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-CFT-BSA in laboratory experiments is its versatility. It can be used in a wide range of chemical and biochemical reactions, as well as in drug discovery and drug development. However, it is important to note that 3-CFT-BSA can be toxic in high concentrations and should be used with caution.
Future Directions
The future directions of 3-CFT-BSA research include: further research into the mechanism of action of 3-CFT-BSA; further research into the biochemical and physiological effects of 3-CFT-BSA; further research into the use of 3-CFT-BSA in drug discovery and drug development; further research into the use of 3-CFT-BSA in the synthesis of pharmaceuticals and other compounds; further research into the use of 3-CFT-BSA as a catalyst for certain enzymatic reactions; and further research into the potential therapeutic applications of 3-CFT-BSA.
Synthesis Methods
3-CFT-BSA is synthesized using a two-step method. The first step involves the reaction of 3-chloro-2-fluoro-2-methylthiophenol with benzenesulfonyl chloride. This reaction results in the formation of 3-chloro-2-fluoro-2-methylthiophenyl benzenesulfonate. The second step involves the reaction of this intermediate with 3-carboxy-2-fluoro-2-methylthiophenol, which results in the formation of 3-CFT-BSA.
Scientific Research Applications
3-CFT-BSA is used in a wide range of scientific research applications. It is used as a reagent for various chemical and biochemical reactions, such as the synthesis of pharmaceuticals and other compounds. It is also used as a catalyst for certain enzymatic reactions. In addition, 3-CFT-BSA is used in drug discovery and drug development, as it can be used to study the mechanism of action of new drugs.
Properties
IUPAC Name |
3-[2-(trifluoromethylsulfanyl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S2/c11-10(12,13)19-5-4-14-20(17,18)8-3-1-2-7(6-8)9(15)16/h1-3,6,14H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVZEOIFRLGOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCSC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)


